Superior Leaving Group Ability of the Iodoethoxy Moiety Compared to Bromo and Chloro Analogs
The reactivity of 1-Benzyloxy-2-iodoethane in SN2 reactions is fundamentally superior to its bromo and chloro analogs due to the weak C-I bond and the high stability of the iodide leaving group. This is a well-established class-level principle for primary alkyl halides [1]. The rate of nucleophilic substitution for primary alkyl iodides is significantly faster than for corresponding bromides; for simple alkyl systems, the relative rate of SN2 reactivity can be approximately 10⁴: 1 (I:Br) [2]. This difference directly translates to the benzyloxyethyl system, where the iodide is expected to react under milder conditions and with greater efficiency.
| Evidence Dimension | Relative SN2 Reactivity (Leaving Group Ability) |
|---|---|
| Target Compound Data | Relative Rate ≈ 10⁴ (for alkyl iodide vs. alkyl bromide) |
| Comparator Or Baseline | 1-Benzyloxy-2-bromoethane (CAS 1462-37-9), Relative Rate = 1 |
| Quantified Difference | Approximately four orders of magnitude (10,000x) faster for the iodide |
| Conditions | SN2 nucleophilic substitution, primary alkyl halide class [2] |
Why This Matters
This vast kinetic advantage allows for reactions to proceed at lower temperatures, with shorter times, and with less nucleophile, which is critical for heat-sensitive molecules or when using precious reagents.
- [1] NPTEL. (n.d.). Leaving Groups and Substitution Rates HL Only. National Programme on Technology Enhanced Learning. View Source
- [2] Streitwieser, A. (1956). Solvolytic Displacement Reactions at Saturated Carbon Atoms. Chemical Reviews, 56(4), 571–752. View Source
